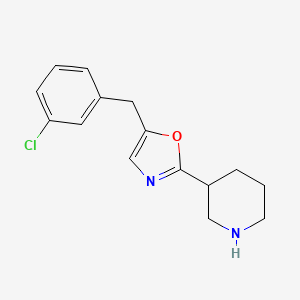

2-(5,6-二甲基吡啶-3-基)丙烷-2-醇

描述

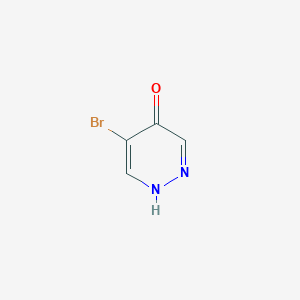

The compound 2-(5,6-Dimethylpyridin-3-yl)propan-2-ol is not directly mentioned in the provided papers. However, the papers discuss various pyridine derivatives, which are structurally related to the compound . Pyridine derivatives are known for their diverse applications in medicinal chemistry and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies, including condensation reactions, as seen in the synthesis of 5,5-dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine using a one-pot condensation reaction . Another approach is the asymmetric synthesis of pyridine derivatives, such as the preparation of 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyridine-3-ethyl-5-carboxylate, which utilized chiral phase transfer catalysis . These methods could potentially be adapted for the synthesis of 2-(5,6-Dimethylpyridin-3-yl)propan-2-ol.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy . These techniques help in determining the arrangement of atoms within the molecule and the stereochemistry, which is crucial for understanding the reactivity and interaction of the compound with biological targets or metal ions in coordination complexes.

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions. For instance, the reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols as antioxidants was studied, revealing their effectiveness in inhibiting radical-initiated autoxidations . Similarly, the reactivity of 2-(5,6-Dimethylpyridin-3-yl)propan-2-ol could be explored in the context of its potential antioxidant properties or its behavior as a ligand in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as their basicity, stability to air oxidation, and hydrogen bonding capabilities, are important for their practical applications . For example, the basicity of pyridinols was found to approach physiological pH with increasing electron density in the ring . The stability and hydrogen bonding patterns of iron(II) complexes of pyridine derivatives with bulky substituents were also characterized . These properties would be relevant to the analysis of 2-(5,6-Dimethylpyridin-3-yl)propan-2-ol as well.

科学研究应用

分子组织研究

- 光谱研究:相关化合物的分子组织在不同的溶剂和浓度下会发生改变。例如,4-([1,2,4]三唑并[4,3-a]吡啶-3-基)-6-甲基苯-1,3-二醇在甲醇和丙烷-2-醇中表现出不同的分子形式,在甲醇中为单体,在丙烷-2-醇中为聚集体(二聚体或 N-聚集体)。这项研究有助于理解溶剂对分子行为的影响(Matwijczuk 等人,2018)。

晶体学分析

- 构象分析:2-氨基-N-[2-(二甲基苯氧基)乙基]丙烷-1-醇衍生物的 X 射线衍射分析揭示了它们的晶体结构,并提供了对其构象行为的见解。这有助于理解此类化合物的结构性质(Nitek 等人,2020)。

催化和反应机理

- 乙烯的催化低聚:研究了双核镍络合物(包括与 2-吡啶-2-基-丙烷-2-醇形成的络合物)在乙烯低聚中的催化活性。这项研究对于工业应用非常重要,尤其是在聚合物的生产中(Speiser 等人,2004)。

- 酸碱催化剂上的反应:研究了 2-丙醇在氧化物催化剂上的转化,将结果与酸碱性质相关联。这提供了对催化和酸碱相互作用对化学反应的影响的见解(Aramendía 等人,1999)。

配体合成和表征

- 金属配合物合成:研究了使用配体(如 1-(4-甲氧基-3,5-二甲基-吡啶-2-基)-2-甲基-1-吡唑-1-基-丙烷-2-醇)合成金属配合物(如 Ni2+ 和 Cu2+ 配合物)。这些研究在配位化学领域至关重要,并且在催化和材料科学中具有潜在应用(Gennari 等人,2007)。

安全和危害

The safety data sheet for a similar compound, propan-2-ol, indicates that it is a highly flammable liquid and vapor. It may cause serious eye irritation and drowsiness or dizziness. Prolonged or repeated exposure may cause damage to organs . It’s important to handle 2-(5,6-Dimethylpyridin-3-yl)propan-2-ol with similar precautions until specific safety data is available.

属性

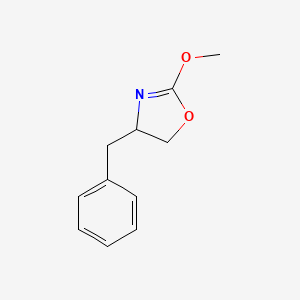

IUPAC Name |

2-(5,6-dimethylpyridin-3-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-5-9(10(3,4)12)6-11-8(7)2/h5-6,12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJDTPGBDJKBDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5,6-Dimethylpyridin-3-yl)propan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3034470.png)